2-Amino-4-(4-fluorophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-4-(4-fluorophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with significant potential in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of fluorine atoms and a trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-fluorophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene under acidic conditions.
Introduction of Fluorine and Trifluoromethyl Groups: The fluorine and trifluoromethyl groups can be introduced via nucleophilic aromatic substitution reactions. For example, 4-fluoroaniline and 3-(trifluoromethyl)benzaldehyde can be used as starting materials.
Cyclization and Functionalization: The intermediate compounds undergo cyclization and further functionalization to introduce the amino and carbonitrile groups, often using reagents like cyanogen bromide and ammonia.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Alcohol derivatives of the quinoline core.
Substitution Products: Various substituted quinoline derivatives with altered biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s fluorinated groups enhance its bioavailability and metabolic stability. It is often studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Medicine
Medicinally, the compound shows promise in the development of new therapeutic agents. Its quinoline core is known for anti-malarial, anti-inflammatory, and anti-cancer properties. Researchers are investigating its potential to inhibit specific biological pathways involved in these diseases.
Industry
Industrially, the compound can be used in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-fluorophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The presence of fluorine atoms enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-chlorophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-4-(4-bromophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-Amino-4-(4-fluorophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exhibits unique properties due to the presence of the fluorine atom. Fluorine enhances the compound’s metabolic stability, bioavailability, and binding affinity to biological targets. This makes it a more potent and selective candidate for drug development and other applications.
Properties
Molecular Formula |
C23H17F4N3O |
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Molecular Weight |
427.4 g/mol |
IUPAC Name |
2-amino-4-(4-fluorophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H17F4N3O/c24-15-9-7-13(8-10-15)20-17(12-28)22(29)30(18-5-2-6-19(31)21(18)20)16-4-1-3-14(11-16)23(25,26)27/h1,3-4,7-11,20H,2,5-6,29H2 |
InChI Key |
OMKLXMSJHRRDTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC=CC(=C3)C(F)(F)F)N)C#N)C4=CC=C(C=C4)F)C(=O)C1 |
Origin of Product |
United States |
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